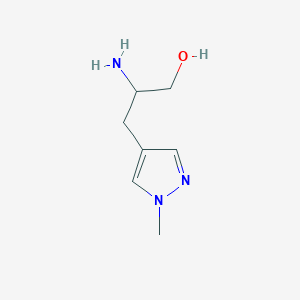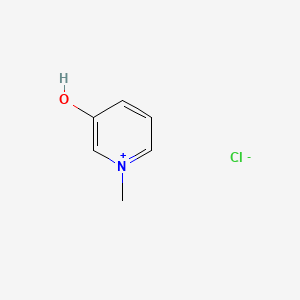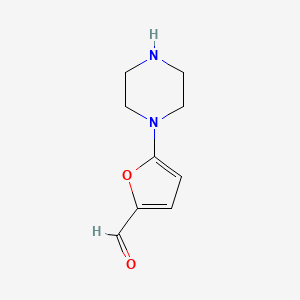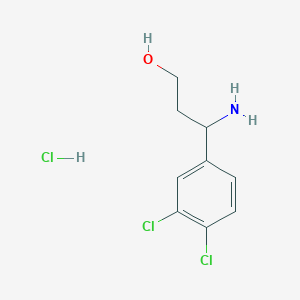
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halogenated reagents, typically in polar solvents.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Applications De Recherche Scientifique
2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes
Mécanisme D'action
The mechanism of action of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. It may bind to the active site of an enzyme, blocking its activity, or interact with receptors to modulate signaling pathways .
Comparaison Avec Des Composés Similaires
3-amino-1H-pyrazole: Shares the pyrazole ring but differs in the position of the amino group.
4-amino-1H-pyrazole: Another pyrazole derivative with the amino group at a different position.
5-amino-1H-pyrazole: Similar structure with the amino group at the 5-position.
Uniqueness: 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-4-6(3-9-10)2-7(8)5-11/h3-4,7,11H,2,5,8H2,1H3 |
Clé InChI |
DBTHZKBZEPHVSD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)



![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13236475.png)





![6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13236514.png)
![1-[4-(Cyanomethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13236515.png)
![4-Chloro-5-iodo-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13236517.png)
